

# Spectroscopic Analysis of [2-(Aminomethyl)phenyl]acetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [2-(Aminomethyl)phenyl]acetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-(Aminomethyl)phenyl]acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted data, characteristic spectroscopic features derived from analogous structures, and detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

## Predicted and Reference Spectroscopic Data

The following tables summarize the expected quantitative data for [2-(Aminomethyl)phenyl]acetic acid based on spectroscopic principles and data from structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic (4H)	7.2 - 7.5	Multiplet
CH <sub>2</sub> (aminomethyl)	~4.0	Singlet
CH <sub>2</sub> (acetic acid)	~3.6	Singlet
NH <sub>2</sub>	Variable	Broad Singlet
COOH	Variable	Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of the NH<sub>2</sub> and COOH protons are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
Carboxylic Acid (C=O)	170 - 180
Aromatic (quaternary)	135 - 145
Aromatic (CH)	125 - 135
CH <sub>2</sub> (aminomethyl)	~45
CH <sub>2</sub> (acetic acid)	~40

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
N-H (Amine)	3400 - 3250	Medium (two bands for primary amine)
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic Acid)	1760 - 1690	Strong
C=C (Aromatic)	1600 - 1450	Medium to Weak
N-H (Amine bend)	1650 - 1580	Medium
C-N	1250 - 1020	Medium
O-H (Carboxylic Acid bend)	1440 - 1395 and 950 - 910	Medium

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data

Parameter	Expected Value
Molecular Weight	165.19 g/mol
Molecular Ion (M <sup>+</sup> )	m/z 165
Protonated Molecule ([M+H] <sup>+</sup> )	m/z 166
Key Fragmentation Pathways	Loss of H <sub>2</sub> O from COOH, Loss of COOH, Cleavage of the benzylic C-C bond, Loss of NH <sub>3</sub>
Major Fragment Ions (predicted)	m/z 147 ([M-H <sub>2</sub> O] <sup>+</sup> ), m/z 120 ([M-COOH] <sup>+</sup> ), m/z 91 (tropylium ion), m/z 149 ([M-NH <sub>3</sub> ] <sup>+</sup> )

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample
- Deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Protocol:

- Sample Preparation:
  - Accurately weigh 5-10 mg of the **[2-(Aminomethyl)phenyl]acetic acid** sample.[\[1\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[\[1\]](#) DMSO- $\text{d}_6$  is a good choice due to the compound's polarity.
  - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
  - Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[2\]](#)
  - Cap the NMR tube securely.[\[1\]](#)
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.

- Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample (solid)
- Potassium bromide (KBr), IR-grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
  - Place a small amount (1-2 mg) of the finely ground **[2-(Aminomethyl)phenyl]acetic acid** sample into an agate mortar.[\[3\]](#)
  - Add approximately 100-200 mg of dry, IR-grade KBr powder.[\[3\]](#)
  - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet die.
  - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.[\[3\]](#)

- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of **[2-(Aminomethyl)phenyl]acetic acid**.

Materials:

- **[2-(Aminomethyl)phenyl]acetic acid** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile/water mixture)
- Mass spectrometer with an electrospray ionization (ESI) source

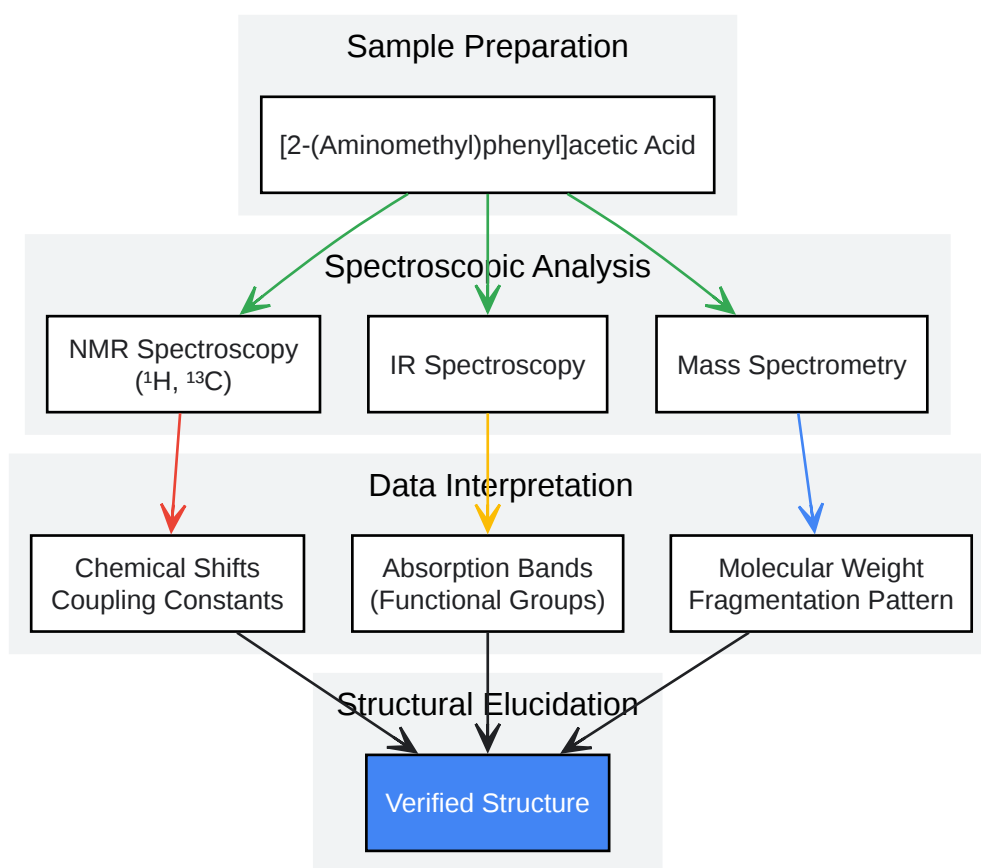
Protocol:

- Sample Preparation:
  - Prepare a dilute solution of the **[2-(Aminomethyl)phenyl]acetic acid** sample (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable HPLC-grade solvent.
  - The solvent should be compatible with the ESI source; for example, a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation.
- Instrument Setup and Data Acquisition:
  - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  - Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to optimize the signal for the analyte.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- For fragmentation studies (MS/MS), select the precursor ion ( $[M+H]^+$ ) and subject it to collision-induced dissociation (CID) to generate product ions. The collision energy should be optimized to produce a rich fragmentation spectrum.[4]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **[2-(Aminomethyl)phenyl]acetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)